

In-Depth Technical Guide: (E)-3-(pyridin-3-yl)prop-2-enamide

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

Cat. No.: B074821

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IUPAC Name: (E)-3-(pyridin-3-yl)acrylamide

CAS Number: 180526-66-3

Introduction

(E)-3-(pyridin-3-yl)prop-2-enamide, a member of the acrylamide class of compounds, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, the biological activities of its derivatives. The primary focus of research on this core structure has been the development of potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a promising target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.

Physicochemical Properties

Detailed physicochemical data for the parent compound, (E)-**3-(pyridin-3-yl)prop-2-enamide**, is not extensively available in the public domain. However, general properties of acrylamides suggest it is a crystalline solid at room temperature. Acrylamides are known to be stable but can undergo polymerization under certain conditions such as exposure to UV light or high temperatures.[1] The incorporation of an acrylamide functional group can influence drug-like properties, including solubility and cell permeability.[2]



Property	Value	Reference
Molecular Formula	C8H8N2O	
IUPAC Name	(E)-3-(pyridin-3-yl)acrylamide	
CAS Number	180526-66-3	[3]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent (E)-**3-(pyridin-3-yl)prop-2-enamide** is not readily available in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry methods and the synthesis of its derivatives. The most probable synthetic route involves the amidation of (E)-**3-(pyridin-3-yl)acrylic acid** or its activated derivatives.

General Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives

A common method for the synthesis of related acrylamide derivatives involves the coupling of a substituted cinnamic acid with an appropriate amine.[4]

Experimental Protocol:

- Cinnamic Acid Preparation (Doebner Reaction): Substituted cinnamic acids are prepared by reacting the corresponding substituted benzaldehydes with malonic acid in the presence of pyridine and a catalytic amount of piperidine.[4]
- Amide Coupling:
 - Dissolve the substituted cinnamic acid (2.0 mmol) and 2-aminopyridine (2.0 mmol) in chloroform.
 - Add triethylamine (a few mL) to the solution.
 - Cool the reaction mixture to 5°C in an ice bath.
 - Add phosphorus oxychloride (POCI3, 4.0 mmol) dropwise with continuous stirring.



- After the addition is complete, add another portion of triethylamine.
- Continue stirring the reaction mixture at a low temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) on a silica gel plate.
 The reaction is typically complete within 30 minutes.[4]
- Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent.[4]

Note: This is a generalized protocol for a related series of compounds and may require optimization for the specific synthesis of (E)-**3-(pyridin-3-yl)prop-2-enamide**.

Biological Activity and Signaling Pathways

The primary therapeutic interest in the (E)-3-(pyridin-3-yl)acrylamide scaffold lies in its potent inhibition of Nicotinamide phosphoribosyltransferase (NAMPT).

NAMPT Inhibition

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][6][7] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[5][8] Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[6][8] Inhibition of NAMPT leads to NAD+ depletion, which in turn triggers metabolic catastrophe and apoptotic cell death in cancer cells.[8][9]

Derivatives of trans-3-(pyridin-3-yl)acrylamide have been identified as highly potent NAMPT inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. [10]

Biological Activity of trans-3-(pyridin-3-yl)acrylamidederived Sulfamides

A study by Xiong et al. (2019) identified a series of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent NAMPT inhibitors with significant anticancer activity.[10]

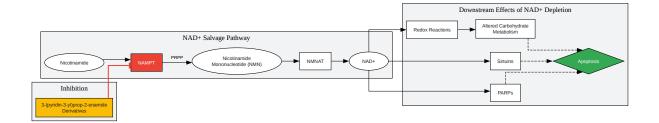


Compo und	NAMPT IC50 (nM)	DU145 IC50 (nM)	Hela IC50 (nM)	H1975 IC50 (nM)	K562 IC50 (nM)	MCF-7 IC50 (nM)	HUH7 IC50 (nM)
23	5.08	2.90	2.34	2.24	0.46	0.23	0.53

Table adapted from Xiong et al., Bioorg Med Chem Lett. 2019.[10]

NAMPT Signaling Pathway

The inhibition of NAMPT has profound effects on cellular signaling, primarily through the depletion of NAD+. This impacts multiple downstream pathways crucial for cancer cell survival and proliferation.



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Caption: NAMPT Signaling Pathway and Inhibition.

Experimental Protocol for NAMPT Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against NAMPT. A common approach is a coupled-enzyme colorimetric or fluorometric assay.



Colorimetric NAMPT Activity Assay Protocol:

This protocol is based on the principles outlined in commercially available kits, such as the CycLex NAMPT Colorimetric Assay Kit.[9]

- Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. This typically includes a reaction buffer, NAMPT enzyme, substrates (nicotinamide and PRPP), and a detection reagent mix.
- · Reaction Setup:
 - In a 96-well plate, add the test compound at various concentrations.
 - Add the recombinant NAMPT enzyme to each well (except for a no-enzyme control).
 - Initiate the reaction by adding the substrate mix containing nicotinamide and PRPP.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
- Detection:
 - Add the detection reagent, which typically contains enzymes that couple the production of NMN (the product of the NAMPT reaction) to the generation of a colored product (e.g., formazan).
 - Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The absorbance is proportional to the NAMPT activity.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fluorometric NAMPT Activity Assay Protocol:

This method is based on the conversion of the NAMPT product, NMN, into a fluorescent derivative.



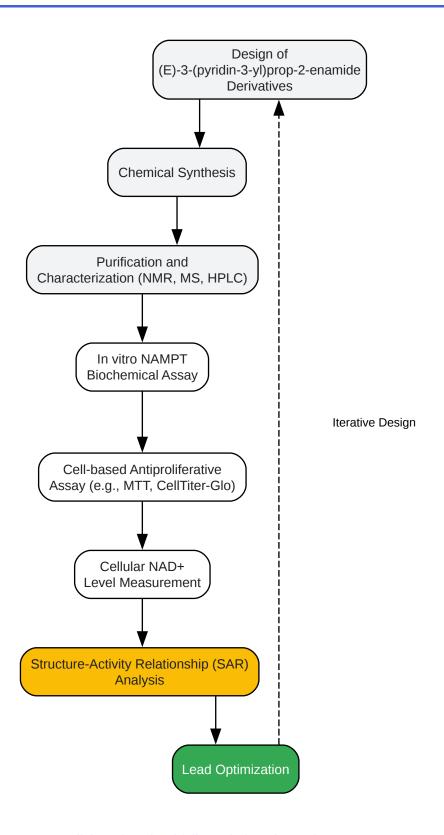
· Reaction:

- Incubate the purified NAMPT enzyme with the test compound, nicotinamide, and PRPP in a suitable reaction buffer.
- Fluorescent Derivatization:
 - Stop the enzymatic reaction.
 - Add a solution of acetophenone in DMSO, followed by a strong base (e.g., KOH).
 - Incubate to allow the formation of a fluorescent NMN derivative.
- Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Data Analysis: Similar to the colorimetric assay, calculate percent inhibition and determine the IC50 value.

Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of (E)-3-(pyridin-3-yl)prop-2-enamide derivatives as NAMPT inhibitors.





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Caption: Synthesis and Evaluation Workflow.



Conclusion

(E)-3-(pyridin-3-yl)prop-2-enamide represents a valuable chemical scaffold, particularly for the development of NAMPT inhibitors for oncology applications. Its derivatives have demonstrated potent enzymatic inhibition and significant antiproliferative activity in cancer cell lines. Further research into the synthesis of a broader range of derivatives and in-depth investigation of their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to fully exploit the therapeutic potential of this compound class. This guide provides a foundational understanding for researchers aiming to contribute to this promising area of drug discovery.

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